molecular formula C24H31FN2O3 B6134911 N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide

N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide

Cat. No. B6134911
M. Wt: 414.5 g/mol
InChI Key: QQHBJESKQUWFEA-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide, also known as FUB-144, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been widely studied for their effects on the endocannabinoid system.

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been used in several scientific studies to investigate its effects on the endocannabinoid system. This compound has been shown to bind to CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has also been shown to have a high affinity for these receptors, which suggests that it may be a potent agonist of the endocannabinoid system.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide is similar to other synthetic cannabinoids, which act as agonists of the endocannabinoid system. This system plays a critical role in regulating several physiological processes, including pain sensation, appetite, mood, and memory. N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been shown to activate CB1 and CB2 receptors, which leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system may be responsible for the psychoactive effects of N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide.
Biochemical and Physiological Effects
N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects in scientific studies. This compound has been shown to induce hypothermia, which is a decrease in body temperature. N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has also been shown to decrease locomotor activity, which suggests that it may have sedative effects. Additionally, N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been shown to have analgesic effects, which may be due to its activation of the endocannabinoid system.

Advantages and Limitations for Lab Experiments

N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has several advantages for use in scientific research. This compound is stable and can be easily synthesized in large quantities. Additionally, N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has a high affinity for CB1 and CB2 receptors, which makes it a potent agonist of the endocannabinoid system. However, there are also limitations to using N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide in lab experiments. This compound is highly lipophilic, which makes it difficult to dissolve in aqueous solutions. Additionally, N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has not been extensively studied in vivo, which limits our understanding of its effects on the body.

Future Directions

There are several future directions for research on N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide. One area of interest is the potential therapeutic uses of this compound. N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been shown to have analgesic effects, which may make it a potential treatment for chronic pain. Additionally, N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide may have potential as a treatment for anxiety and depression, as it has been shown to have sedative effects. Another area of interest is the potential for N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide to be used as a tool for studying the endocannabinoid system. This compound has a high affinity for CB1 and CB2 receptors, which makes it a potent agonist of this system. Further research is needed to fully understand the potential uses of N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide in scientific research.
Conclusion
In conclusion, N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound has been shown to bind to CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has several biochemical and physiological effects, including hypothermia, decreased locomotor activity, and analgesia. While there are limitations to using N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide in lab experiments, this compound has several potential uses in scientific research. Future research on N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide may lead to new insights into the endocannabinoid system and potential therapeutic uses for this compound.

Synthesis Methods

The synthesis of N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide involves the reaction of 4-fluorobenzyl chloride with 3-(3,4-dimethoxyphenyl)propylamine to form an intermediate, which is then reacted with piperidinecarboxylic acid to produce N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide. This synthesis method has been described in detail in several scientific publications and is considered to be a reliable and efficient method for producing N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide.

properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)propyl]-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN2O3/c1-29-22-10-7-18(16-23(22)30-2)4-3-13-26-24(28)20-11-14-27(15-12-20)17-19-5-8-21(25)9-6-19/h5-10,16,20H,3-4,11-15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHBJESKQUWFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCNC(=O)C2CCN(CC2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)piperidine-4-carboxamide

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